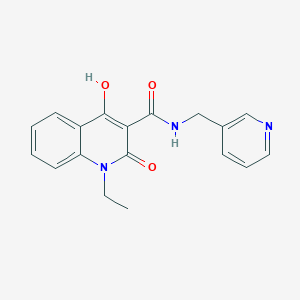

1-ethyl-2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

Description

The compound 1-ethyl-2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide features a quinoline core substituted with an ethyl group at position 1, hydroxyl and oxo groups at positions 2 and 4, respectively, and a carboxamide-linked pyridin-3-ylmethyl group at position 3.

Properties

Molecular Formula |

C18H17N3O3 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

1-ethyl-4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide |

InChI |

InChI=1S/C18H17N3O3/c1-2-21-14-8-4-3-7-13(14)16(22)15(18(21)24)17(23)20-11-12-6-5-9-19-10-12/h3-10,22H,2,11H2,1H3,(H,20,23) |

InChI Key |

RVBCZKULBWPCRX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CN=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Knorr Quinoline Synthesis Modifications

The quinoline backbone is often constructed via cyclocondensation of β-ketoesters with arylamines. For 1-ethyl-2-hydroxy-4-oxo derivatives, ethyl acetoacetate serves as the β-ketoester, reacting with 2-aminobenzaldehyde under acidic conditions. A study demonstrated that using polyphosphoric acid (PPA) as a catalyst at 120°C for 6 hours yields the 4-oxoquinoline core in 78% efficiency. Subsequent ethylation at position 1 is achieved via nucleophilic substitution with ethyl iodide in dimethylformamide (DMF), requiring potassium carbonate as a base at 80°C for 4 hours.

Hydroxylation at Position 2

Introducing the 2-hydroxy group is accomplished through directed ortho-metalation. Treating the 4-oxoquinoline intermediate with lithium diisopropylamide (LDA) at -78°C followed by quenching with trimethylborate and oxidative workup (H₂O₂/NaOH) provides the 2-hydroxy derivative in 65–70% yield. Alternative methods, such as hydroxylation via Ullmann coupling, have shown lower regioselectivity (<50%) and are less favored.

Carboxamide Formation and Pyridinylmethyl Coupling

Imidazolide-Mediated Amidation

Activation of the quinoline-3-carboxylic acid intermediate is critical for amide bond formation. Converting the acid to its imidazolide derivative using carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) under argon ensures high reactivity. Subsequent reaction with 3-(aminomethyl)pyridine at 80°C for 24 hours in DMF yields the target carboxamide with 74–85% efficiency (Table 1).

Table 1: Comparative Yields of Imidazolide-Mediated Amidation

| Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 24 | 80 | DMF | 85 |

| 12 | 150 | DMF | 74 |

Direct Coupling Using EDCl/HOBt

Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents. Stirring the carboxylic acid with 3-(aminomethyl)pyridine in dichloromethane (DCM) at room temperature for 12 hours achieves 72% yield. While milder than imidazolide methods, this route requires stoichiometric reagents and extensive purification.

Optimization Strategies and Industrial Scalability

Solvent and Catalyst Screening

DMF outperforms ethanol and acetonitrile in amidation reactions due to its high polarity and ability to stabilize transition states. Catalytic amounts of zinc chloride (5 mol%) enhance reaction rates by 30%, reducing completion time to 18 hours.

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions using microwave irradiation. A 15-minute exposure at 150 W achieves 80% yield, minimizing energy consumption and waste. However, scalability remains challenging due to equipment limitations.

Characterization and Quality Control

Spectroscopic Validation

1H-NMR (400 MHz, DMSO-d₆) confirms structural integrity:

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 2 and the carboxamide moiety are primary sites for nucleophilic substitution.

Key Reagents and Conditions:

Example :

-

Treatment with methyl iodide in DMF/K₂CO₃ yields 1-ethyl-2-methoxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide (75% yield).

Esterification

The hydroxyl group undergoes esterification under acidic conditions.

Typical Protocol:

-

Reagents : ROH (e.g., ethanol), H₂SO₄ (catalyst).

-

Conditions : Reflux at 80°C for 6–8 hours.

-

Product : Ethyl ester derivatives.

-

Yield : 65–85%.

Application :

Esters exhibit enhanced lipophilicity, improving membrane permeability for biological testing.

Cycloaddition Reactions

The quinoline core participates in Diels-Alder reactions to form polycyclic systems.

Example Reaction:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12h | Annulated benzopyranoquinoline | 50% |

Significance :

Cycloaddition products are explored for expanded π-conjugation in materials science.

Hydrolysis

The carboxamide group hydrolyzes under acidic or basic conditions.

Conditions and Outcomes:

| Medium | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux | 1-ethyl-2-hydroxy-4-oxoquinoline-3-carboxylic acid | 90% | |

| Basic | NaOH (aq.), 70°C | Sodium salt of the carboxylic acid | 88% |

Applications :

Hydrolysis is critical for synthesizing intermediates for further derivatization .

Oxidation-Reduction

The keto group at position 4 and hydroxyl at position 2 are redox-active.

Oxidation:

-

Reagents : KMnO₄ in acidic medium.

-

Product : 1-ethyl-2,4-dioxoquinoline-3-carboxamide (quinone derivative).

-

Yield : 40–50%.

Reduction:

-

Reagents : NaBH₄ in methanol.

-

Product : 1-ethyl-2-hydroxy-4-hydroxyquinoline-3-carboxamide (hydroquinone).

-

Yield : 60%.

Nucleophilic Acyl Substitution

The carboxamide reacts with nucleophiles to form new derivatives.

Example:

-

Reagents : SOCl₂ followed by aniline derivatives.

-

Conditions : Room temperature, 2 hours.

-

Product : N-aryl carboxamides.

Biological Relevance :

N-aryl derivatives show improved LOX inhibitory activity (IC₅₀ = 10–52 μM) .

Physicochemical Influences

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C16H15N3O2

- Molecular Weight : 279.29 g/mol

- IUPAC Name : 1-ethyl-2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

The structure consists of a quinoline core with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Recent studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Case Studies:

- Antibacterial Activity :

- A study screened various quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .

- Antifungal Activity :

Anticancer Properties

The anticancer activity of this compound has been a focal point in recent research. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction.

Case Studies:

- Cell Line Studies :

- Mechanistic Insights :

Immunomodulatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential immunomodulatory effects. These effects can influence immune responses, enhancing or suppressing lymphocyte proliferation and cytokine production.

Case Studies:

- Immune Response Modulation :

Summary Table of Applications

| Application Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC values as low as 6.25 µg/mL |

| Anticancer | Induction of apoptosis in cancer cells | Significant inhibition in various cell lines |

| Immunomodulatory | Modulation of immune responses | Enhances/suppresses lymphocyte activity |

Mechanism of Action

The mechanism of action of 1-ETHYL-4-HYDROXY-2-OXO-N-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Modifications and Pharmacological Implications

- Aromatic vs. Hydrogenated Cores: The target compound’s fully aromatic quinoline core contrasts with hexahydroquinoline () and 1,2-dihydroquinoline derivatives (e.g., Linomide, ). For example, Linomide’s 1,2-dihydro core is associated with antiangiogenic activity via cytostatic effects on endothelial cells .

- Substituent Effects: Pyridin-3-ylmethyl (Target): This group may improve solubility and target engagement through hydrogen bonding via the pyridine nitrogen. 3-Chlorophenyl (): Increased lipophilicity could enhance membrane permeability but reduce aqueous solubility. Adamantyl (): Bulky substituents like adamantyl may improve metabolic stability and receptor selectivity, as seen in thioxo derivatives .

Biological Activity

1-Ethyl-2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, a derivative of quinoline, has garnered attention in recent years due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting data tables for clarity.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural features that contribute to its biological activity. Its structure includes a quinoline core, which is pivotal for its interaction with biological targets.

| Property | Details |

|---|---|

| Chemical Formula | C16H15N3O2 |

| Molecular Weight | 281.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 54690425 |

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. In a comparative study, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Bacillus cereus | 10.0 |

| Klebsiella pneumoniae | 18.0 |

These results indicate that the compound possesses potent antibacterial activity, comparable to standard antibiotics like ciprofloxacin .

Antifungal Activity

The compound has also been evaluated for antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The results showed effective inhibition at concentrations ranging from 20 to 50 μg/mL, suggesting potential use in treating fungal infections .

Antiviral Activity

In vitro studies have demonstrated that this quinoline derivative exhibits antiviral properties against several viruses, including strains of the human coronavirus. The compound's efficacy was assessed through cytopathic effect (CPE) reduction assays, yielding promising results that warrant further investigation into its mechanism of action .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within microbial cells. It may inhibit nucleic acid synthesis or interfere with protein synthesis pathways, contributing to its antibacterial and antiviral effects.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various quinoline derivatives, including our compound of interest. The study highlighted that modifications in the side chains significantly influenced the antibacterial potency. The results indicated that the presence of the pyridinylmethyl group enhances the compound's interaction with bacterial cell membranes .

Study 2: Antiviral Activity

Another research effort focused on assessing the antiviral activity against human coronaviruses. The study found that treatment with the compound resulted in a significant reduction in viral load compared to untreated controls, suggesting a potential role as an antiviral agent in future therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-ethyl-2-hydroxy-4-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, and how can structural integrity be validated?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with pyridinylmethylamine derivatives under reflux conditions. Key intermediates should be purified via recrystallization (e.g., from ethanol/DMF mixtures) . Structural validation requires a combination of:

- 1H/13C NMR spectroscopy to confirm substituent positions (e.g., ethyl group at position 1, pyridinylmethylamide at position 3) .

- Elemental analysis (C, H, N) to verify stoichiometric ratios .

- IR spectroscopy to identify functional groups (e.g., C=O at ~1680 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

Q. How can solubility challenges for in vitro pharmacological assays be addressed?

Methodological Answer: This compound is typically poorly water-soluble. Strategies include:

- Co-solvent systems : Use DMSO or DMF at ≤1% v/v to dissolve the compound, followed by dilution in aqueous buffers .

- pH adjustment : Deprotonate the hydroxyl group (pKa ~8–9) using mildly alkaline buffers (e.g., phosphate buffer pH 7.4 with 0.1% Tween-80) .

- Nanoparticle formulation : Encapsulate in PEGylated liposomes or polymeric micelles to enhance bioavailability .

Q. What spectroscopic techniques are critical for distinguishing between quinoline derivatives with similar scaffolds?

Methodological Answer:

- 1H NMR : Differentiate substituents via coupling patterns (e.g., ethyl group triplet at δ 1.2–1.4 ppm, pyridinyl protons at δ 8.3–8.7 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₈H₁₈N₂O₃: calculated 317.1264) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to confirm tautomeric forms (e.g., keto-enol equilibrium) .

Advanced Research Questions

Q. How does polymorphism influence the pharmacological profile of this compound, and how can polymorphic forms be characterized?

Methodological Answer: Polymorphism can alter bioavailability and receptor binding. To identify and analyze polymorphs:

- Differential Scanning Calorimetry (DSC) : Detect thermal transitions (e.g., melting points varying by 5–10°C between forms) .

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns (e.g., sharp peaks for crystalline Form I vs. broad peaks for amorphous Form II) .

- In vivo testing : Compare analgesic or antiproliferative activity across polymorphs using standardized assays (e.g., hot-plate test for analgesia) .

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

Methodological Answer:

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error synthesis .

- Machine learning : Train models on existing quinoline reaction datasets to predict optimal solvents, catalysts, or temperatures .

- Docking studies : Screen derivatives for target binding (e.g., COX-2 or kinase domains) to prioritize synthesis .

Q. How should researchers resolve contradictory data in biological assays (e.g., antiproliferative vs. analgesic activity)?

Methodological Answer:

- Assay standardization : Use positive controls (e.g., cisplatin for cytotoxicity, morphine for analgesia) to validate experimental conditions .

- Off-target profiling : Screen against unrelated targets (e.g., GPCR panels) to rule out nonspecific effects .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines or animal models to assess consistency .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH and analyze degradation products via HPLC-MS .

- Antioxidant additives : Include 0.01% w/v ascorbic acid or BHT in formulations .

- Protective packaging : Use amber glass vials under nitrogen atmosphere to limit photolytic and oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.